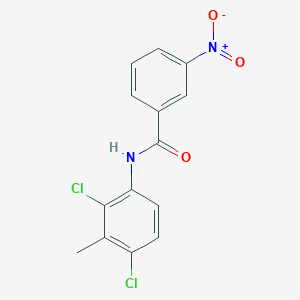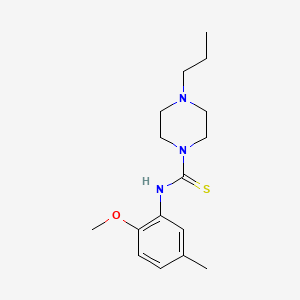
N-(2,4-dichloro-3-methylphenyl)-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dichloro-3-methylphenyl)-3-nitrobenzamide, also known as GW 9662, is a chemical compound that is widely used in scientific research. This compound is a selective antagonist of peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. GW 9662 has been shown to have a wide range of applications in various fields of research, including biochemistry, pharmacology, and physiology.
作用机制
N-(2,4-dichloro-3-methylphenyl)-3-nitrobenzamide 9662 acts as a selective antagonist of PPARγ by binding to the ligand-binding domain of the receptor and preventing its activation by endogenous ligands such as fatty acids and prostaglandins. By inhibiting PPARγ, N-(2,4-dichloro-3-methylphenyl)-3-nitrobenzamide 9662 can modulate the expression of genes involved in glucose and lipid metabolism, inflammation, and cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,4-dichloro-3-methylphenyl)-3-nitrobenzamide 9662 are primarily mediated by its inhibition of PPARγ. In vitro studies have shown that N-(2,4-dichloro-3-methylphenyl)-3-nitrobenzamide 9662 can inhibit the expression of genes involved in adipocyte differentiation and lipid metabolism, as well as the production of inflammatory cytokines. In vivo studies have demonstrated that N-(2,4-dichloro-3-methylphenyl)-3-nitrobenzamide 9662 can improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes.
实验室实验的优点和局限性
One of the main advantages of using N-(2,4-dichloro-3-methylphenyl)-3-nitrobenzamide 9662 in lab experiments is its selectivity for PPARγ, which allows researchers to specifically study the effects of PPARγ inhibition without affecting other nuclear receptors. Additionally, N-(2,4-dichloro-3-methylphenyl)-3-nitrobenzamide 9662 is a relatively stable and easy-to-handle compound that can be used in a variety of experimental systems. However, one limitation of using N-(2,4-dichloro-3-methylphenyl)-3-nitrobenzamide 9662 is its potential off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on N-(2,4-dichloro-3-methylphenyl)-3-nitrobenzamide 9662 and its role in PPARγ signaling. One area of interest is the development of more potent and selective PPARγ antagonists that can be used in clinical settings. Another area of research is the investigation of the effects of PPARγ inhibition on other physiological processes, such as inflammation and cancer. Additionally, the development of new experimental systems and techniques can help to further elucidate the mechanisms of action of N-(2,4-dichloro-3-methylphenyl)-3-nitrobenzamide 9662 and its potential therapeutic applications.
合成方法
The synthesis of N-(2,4-dichloro-3-methylphenyl)-3-nitrobenzamide 9662 involves the reaction of 2,4-dichloro-3-methylbenzoyl chloride with 3-nitrobenzamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by column chromatography. The synthesis of N-(2,4-dichloro-3-methylphenyl)-3-nitrobenzamide 9662 is a relatively simple and straightforward process, and the compound can be obtained in high purity and yield.
科学研究应用
N-(2,4-dichloro-3-methylphenyl)-3-nitrobenzamide 9662 is widely used in scientific research as a tool to study the role of PPARγ in various physiological and pathological processes. PPARγ has been shown to play a key role in the regulation of glucose and lipid metabolism, and its activation has been implicated in the treatment of metabolic disorders such as type 2 diabetes and obesity. N-(2,4-dichloro-3-methylphenyl)-3-nitrobenzamide 9662, as a selective antagonist of PPARγ, can be used to study the effects of PPARγ inhibition on these processes.
属性
IUPAC Name |
N-(2,4-dichloro-3-methylphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c1-8-11(15)5-6-12(13(8)16)17-14(19)9-3-2-4-10(7-9)18(20)21/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBIMSNMEUNNHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichloro-3-methylphenyl)-3-nitrobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-fluorophenyl)-N-{[(3-hydroxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5718701.png)



![N-(3-chloro-4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5718747.png)
![1-(3-phenyl-2-propen-1-yl)-4-[3-(2-thienyl)acryloyl]piperazine](/img/structure/B5718749.png)
![7-amino-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5718755.png)
![2-(3,4-dimethoxyphenyl)-N-[4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5718757.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B5718762.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B5718774.png)
![N-(3-{[(1-methylethylidene)amino]oxy}-5-nitrophenyl)acetamide](/img/structure/B5718776.png)
![2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B5718780.png)